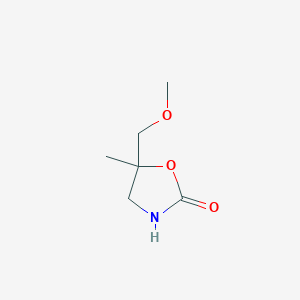![molecular formula C18H15Cl4N3O3 B2709281 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide CAS No. 306978-28-9](/img/structure/B2709281.png)
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide, commonly known as BDCM, is a chemical compound that belongs to the family of halogenated hydrocarbons. BDCM is widely used in the chemical industry for various purposes, including as a pesticide and a disinfectant. In recent years, BDCM has gained attention from the scientific community due to its potential therapeutic properties.
Scientific Research Applications
Cognitive Development and DDT Exposure
Research has shown that prenatal exposure to DDT and its metabolites can have adverse effects on cognitive development in children. A study by Ribas‐Fitó et al. (2006) found that cord serum concentrations of DDT were inversely associated with verbal, memory, quantitative, and perceptual-performance skills at age 4 years. This suggests that even low-level exposure to DDT during pregnancy can negatively affect preschoolers' cognitive skills (Ribas‐Fitó et al., 2006).
Reproductive Health
Exposure to DDT and its metabolites has also been linked to reproductive health issues. Longnecker et al. (2005) reported an association between maternal serum levels of the DDT metabolite DDE and increased risk of fetal loss in previous pregnancies. This indicates that DDT exposure could have detrimental effects on reproductive outcomes, emphasizing the need for careful consideration of its use and the importance of monitoring exposure levels (Longnecker et al., 2005).
Environmental and Health Impacts
DDT and its metabolites are persistent organic pollutants that accumulate in the environment and the human body. Studies have shown that these compounds can lead to various health issues, including hormonal disruptions and potential links to cancer. Understanding the distribution, metabolism, and effects of these compounds is crucial for assessing the risks associated with their presence in the environment and developing strategies for minimizing exposure (Chu et al., 2003).
properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[(E)-methoxyiminomethyl]-2-methylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O3/c1-18(9-23-28-2,16(26)24-14-5-3-10(19)7-12(14)21)17(27)25-15-6-4-11(20)8-13(15)22/h3-9H,1-2H3,(H,24,26)(H,25,27)/b23-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTCLFSNUQOBOI-NUGSKGIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NOC)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/OC)(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2709209.png)


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2709212.png)
![3-(tert-butyl)-7-ethyl-1-isopropyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2709214.png)
![2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2709218.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2709220.png)
